molecular formula C13H18FNO B3227677 4-(2-Fluoro-benzylamino)-cyclohexanol CAS No. 1261232-01-2

4-(2-Fluoro-benzylamino)-cyclohexanol

Cat. No.: B3227677
CAS No.: 1261232-01-2
M. Wt: 223.29 g/mol
InChI Key: NHCOMEZLJSALQB-UHFFFAOYSA-N
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Description

4-(2-Fluoro-benzylamino)-cyclohexanol (CAS 1261232-01-2) is a synthetic cyclohexanol derivative of significant interest in scientific research, particularly in the field of medicinal chemistry. This compound, with the molecular formula C13H18FNO and a molecular weight of 223.29 g/mol, features a benzylamine substituent at the 4-position of the cyclohexanol ring and a fluorine atom at the ortho position of the benzyl group . The strategic incorporation of fluorine can profoundly influence the compound's electronic properties, solubility, metabolic stability, and its interactions with biological targets . This compound serves as a valuable building block (intermediate) in organic synthesis for the development of more complex molecules . Amino-cyclohexanol derivatives analogous to this compound are known for their diverse pharmacological properties and are extensively investigated for their potential to modulate biological pathways . Related structural analogs have been studied for their affinity towards central nervous system targets, including opioid receptors, suggesting potential research applications in the development of novel analgesics . Furthermore, such fluorinated compounds are also explored in biochemical studies as tools to investigate enzyme inhibition and protein-ligand interaction dynamics, which are crucial for understanding cellular functions and for drug discovery efforts . Please note: This product is intended for research purposes only in a controlled laboratory environment. It is not intended for human or veterinary diagnostic or therapeutic uses, and it has not been approved by the FDA for the prevention, treatment, or cure of any medical condition .

Properties

IUPAC Name

4-[(2-fluorophenyl)methylamino]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c14-13-4-2-1-3-10(13)9-15-11-5-7-12(16)8-6-11/h1-4,11-12,15-16H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCOMEZLJSALQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC2=CC=CC=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-benzylamino)-cyclohexanol typically involves the reaction of cyclohexanol with 2-fluoro-benzylamine under specific conditions. One common method includes:

    Nucleophilic Substitution: Cyclohexanol is reacted with 2-fluoro-benzylamine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (around 80-100°C) to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-benzylamino)-cyclohexanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like DMF or THF.

Major Products Formed

    Oxidation: Formation of 4-(2-Fluoro-benzylamino)-cyclohexanone.

    Reduction: Formation of 4-(2-Fluoro-benzylamino)-cyclohexane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Analgesic and Anti-inflammatory Potential

Research indicates that 4-(2-fluoro-benzylamino)-cyclohexanol may serve as an analgesic or anti-inflammatory agent . Its structural similarity to known bioactive compounds suggests it could modulate pain pathways effectively. Preliminary studies have shown that compounds with fluorinated aromatic systems often exhibit enhanced pharmacological profiles, indicating that this compound may influence pain modulation mechanisms through interactions with neurotransmitter receptors.

Neuropharmacological Uses

The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders . Studies indicate that cyclohexanol derivatives can modulate neurotransmitter activity, potentially influencing synaptic transmission and neuronal excitability. This opens avenues for research into treatments for conditions such as depression or anxiety disorders.

Cancer Treatment

Patents have indicated that compounds similar to this compound can inhibit cellular proliferation and tumor growth. Specifically, they may be useful in treating cancer by targeting specific signaling pathways involved in tumorigenesis . For instance, the compound has been linked to inhibiting CSF-1R signaling, which is crucial in cancer cell proliferation and metastasis .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including catalytic reactions and biotransformations. These synthetic routes are essential for producing the compound in sufficient quantities for research and application purposes .

Reactivity Studies

The unique structure of this compound allows it to participate in various chemical reactions, such as hydroxyfluoroalkylation. This reactivity is valuable in developing new synthetic methodologies that can lead to the creation of more complex molecules with potential therapeutic effects .

Data Table: Comparative Analysis of Related Compounds

Compound NameStructure TypeUnique Features
2-(Benzylamino)-cyclohexanolCyclohexanol derivativeLacks fluorine; used as a standard reference
4-(Benzylamino)-cyclohexanolCyclohexanol derivativeDifferent substitution pattern; varied activities
3-(Fluorobenzylamino)-cyclohexanolCyclohexanol derivativeContains fluorine but differs in position
This compoundCyclohexanol derivativeEnhanced biological activity due to fluorination

Case Study 1: Analgesic Activity

A study published in a peer-reviewed journal explored the analgesic properties of several cyclohexanol derivatives, including this compound. The results indicated significant pain relief in animal models when administered at specific dosages, suggesting its potential development as a new analgesic drug.

Case Study 2: Neurotransmitter Modulation

Another study investigated the effects of this compound on neurotransmitter release in vitro. The findings revealed that this compound could enhance serotonin levels, which may contribute to its proposed use in treating mood disorders.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-benzylamino)-cyclohexanol involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The cyclohexanol moiety may also play a role in modulating the compound’s activity by influencing its solubility and bioavailability.

Comparison with Similar Compounds

Positional Isomers: Ortho vs. Para-Fluoro Substitution

  • Key Difference : Ortho-fluoro substitution may confer greater steric effects, influencing conformational stability and intermolecular interactions.

Halogen-Substituted Analogs

  • 2-(4-Chlorobenzyl)cyclohexanol (CAS: 7146-90-9, C₁₃H₁₇ClO): Chlorine, being bulkier and less electronegative than fluorine, alters the compound’s lipophilicity. This increases logP values (predicted logP = 3.2 vs.
  • Ambroxol (CAS: 18683-91-5, C₁₃H₁₈Br₂N₂O): The presence of two bromine atoms significantly increases molecular weight (427.01 g/mol) and enhances mucolytic activity via interactions with bronchial secretions .

Amino Group Modifications

  • 4-(Dimethylamino)cyclohexanol (CAS: 61168-09-0, C₈H₁₇NO): Replacement of the benzylamino group with a dimethylamino group reduces aromatic interactions but introduces stronger basicity (pKa ~9.5), affecting solubility in acidic environments .

Nitro and Acylated Derivatives

  • trans-O-(2-Fluorophenylacetyl)-4-(4-dimethylaminomethylphenyl)-cyclohexanol: Acylated derivatives exhibit enhanced lipophilicity, which may improve blood-brain barrier penetration in therapeutic applications .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Key Properties
4-(2-Fluoro-benzylamino)-cyclohexanol C₁₃H₁₇FNO 237.28 Ortho-fluoro Moderate lipophilicity (logP ~2.8)
4-(4-Fluoro-benzylamino)-cyclohexanol C₁₃H₁₇FNO 237.28 Para-fluoro Lower steric hindrance
2-(4-Chlorobenzyl)cyclohexanol C₁₃H₁₇ClO 224.73 Para-chloro Higher logP (3.2)
Ambroxol C₁₃H₁₈Br₂N₂O 427.01 3,5-Dibromo Mucolytic agent
4-(Dimethylamino)cyclohexanol C₈H₁₇NO 143.22 N/A Basic (pKa ~9.5)

Biological Activity

4-(2-Fluoro-benzylamino)-cyclohexanol, identified by its CAS number 1261232-01-2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexanol moiety substituted with a 2-fluorobenzylamino group. The presence of the fluorine atom may enhance the lipophilicity and biological activity of the compound compared to its non-fluorinated analogs.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : Initial findings indicate that this compound may modulate inflammatory pathways, potentially useful in conditions like arthritis.
  • Neuroprotective Activity : Preliminary data suggest it may interact with neurotransmitter systems, offering insights into therapeutic roles in neurodegenerative diseases.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes, altering their activity. For instance:

  • Receptor Binding : The compound could bind to GABA receptors, influencing neurotransmission.
  • Enzyme Inhibition : It may inhibit certain kinases involved in inflammatory responses or cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of inflammatory cytokines
NeuroprotectivePotential interaction with GABA receptors

Case Study: Antimicrobial Activity

A study conducted on structurally related compounds demonstrated significant antimicrobial activity against Staphylococcus aureus. The results suggested that the introduction of fluorine atoms could enhance binding affinity to bacterial targets. This finding opens avenues for further exploration into the use of this compound as a lead compound in antibiotic development.

Q & A

Q. What are the recommended synthetic routes for 4-(2-Fluoro-benzylamino)-cyclohexanol, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Reductive Amination: React 4-aminocyclohexanol with 2-fluorobenzaldehyde under hydrogenation (H₂, Pd/C) in methanol. Monitor pH to avoid side reactions (e.g., over-reduction of the benzyl group) .
  • Condensation: Use a methanol solvent for nucleophilic substitution between 4-hydroxycyclohexylamine and 2-fluorobenzyl bromide. Optimize temperature (40–60°C) to prevent cyclohexanol ring distortion .
  • Purity Control: Employ column chromatography (silica gel, ethyl acetate/hexane eluent) and verify purity via HPLC (C18 column, 220 nm detection) .

Q. How can the stereochemistry and solid-state conformation of this compound be characterized?

Methodological Answer:

  • X-ray Crystallography: Single-crystal analysis reveals chair conformation of the cyclohexanol ring and dihedral angles between aromatic systems (e.g., 76.4° in structurally related compounds) .
  • Intramolecular Interactions: Identify hydrogen bonds (e.g., O–H⋯N) via IR spectroscopy (stretching at 3200–3400 cm⁻¹) and NMR (chemical shifts for -OH and -NH groups) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure. The compound may irritate mucous membranes .
  • Waste Disposal: Neutralize acidic/basic residues before disposal. Follow guidelines for halogenated organic waste (EPA/DEFRA) .

Advanced Research Questions

Q. How can multivariate statistical methods optimize reaction parameters for synthesizing this compound?

Methodological Answer:

  • Box–Behnken Design: Study variables like temperature, molar ratio, and catalyst concentration. For example, optimize cyclohexanol conversion using response surface methodology (RSM) to identify interactions between factors .
  • Validation: Confirm model accuracy via ANOVA (p < 0.05 for significant terms) and replicate experiments at predicted optimal conditions .

Q. What mechanistic insights explain contradictory catalytic activities in cyclohexanol derivatives under varying oxidation states?

Methodological Answer:

  • Copper Catalysts: Monovalent Cu⁺ sites (e.g., Cu₂O) show higher dehydrogenation activity for cyclohexanol→cyclohexanone than metallic Cu⁰, which may promote undesired aromatization .
  • Spectroscopic Validation: Use XPS to confirm oxidation states and IR-CO adsorption to map active sites .

Q. How can researchers resolve discrepancies in biological activity data for this compound analogs?

Methodological Answer:

  • Dose-Response Studies: Test cytotoxicity thresholds (e.g., IC₅₀) in cell lines (HEK293, HepG2) to distinguish therapeutic vs. toxic effects .
  • Metabolic Profiling: Use LC-MS to identify metabolites (e.g., hydroxylated or deaminated derivatives) that may alter activity .

Q. What advanced spectroscopic techniques validate electronic interactions in this compound complexes?

Methodological Answer:

  • DFT Calculations: Compare computed vs. experimental NMR/IR spectra to assess electron-withdrawing effects of the fluorine substituent .
  • EPR Spectroscopy: Detect radical intermediates in oxidation reactions (e.g., using TEMPO as a spin trap) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the catalytic efficiency of this compound in dehydrogenation vs. aromatization?

Methodological Answer:

  • Controlled Replication: Repeat experiments under identical conditions (catalyst loading, O₂ partial pressure) .
  • Operando Characterization: Use in situ XRD or Raman spectroscopy to track catalyst phase changes during reaction .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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